Spectroscopic Characterization of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals
Spectroscopic Characterization of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. The targeted substitution on this scaffold allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize a highly functionalized derivative, 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, a compound of significant interest for further chemical elaboration in drug discovery programs.
While direct experimental data for this specific molecule is not extensively published, this guide will leverage data from closely related analogues and first principles of spectroscopy to provide a robust framework for its characterization.[2][3] We will delve into the practical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, focusing on the "why" behind experimental choices and the interpretation of the resulting data.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is presented below. These properties are crucial for understanding its behavior in various analytical techniques and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFIN₂ | PubChem[2] |
| Molecular Weight | 296.47 g/mol | Sigma-Aldrich[4] |
| Monoisotopic Mass | 295.90134 Da | PubChem[2] |
| InChI Key | RJMPUPGWZJBCAY-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| Predicted XlogP | 2.7 | PubChem[2] |
| Form | Solid | Sigma-Aldrich[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a comprehensive approach to acquiring high-quality NMR data for the title compound.
1. Sample Preparation:
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Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
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Expert Insight: The choice of solvent is critical. DMSO-d₆ is often preferred for this class of compounds as it can solubilize a wide range of polar and non-polar substances and the N-H proton is often observable.
2. Instrument Setup:
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Utilize a high-field NMR spectrometer (a frequency of 400 MHz or higher for ¹H is recommended) to achieve optimal signal dispersion, which is particularly important for substituted aromatic systems.[1]
-
Tune and shim the instrument to ensure high resolution and a symmetrical lineshape.
3. Data Acquisition:
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¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 2-5 seconds.
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¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (5-10 seconds) are typically necessary.
-
¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum. This is crucial for confirming the presence and chemical environment of the fluorine substituent.
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2D NMR: To facilitate unambiguous assignments, acquire the following 2D spectra:
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COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons.
-
Predicted NMR Data and Interpretation
The predicted ¹H, ¹³C, and ¹⁹F NMR data are summarized below. The chemical shifts are estimated based on the analysis of similar substituted 7-azaindole systems.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~12.0 | br s | - |
| H-2 | ~7.8 | t | J(H,H) ≈ 2.5 |
| H-3 | ~6.6 | t | J(H,H) ≈ 2.5 |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125 |
| C-3 | ~100 |
| C-3a | ~128 |
| C-4 | ~140 (d, J(C,F) ≈ 15-25 Hz) |
| C-5 | ~150 (d, J(C,F) ≈ 240-260 Hz) |
| C-6 | ~95 |
| C-7a | ~145 |
Interpretation of NMR Spectra:
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¹H NMR: The pyrrole protons (H-2 and H-3) are expected to appear as coupled doublets or triplets depending on the resolution. The N-H proton will likely be a broad singlet at a downfield chemical shift, characteristic of acidic protons in DMSO.
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¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF), while the adjacent carbon (C-4) will show a smaller two-bond coupling (²JCF). The carbon bearing the iodine (C-6) is expected to be significantly shielded (shifted upfield) due to the heavy atom effect.
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¹⁹F NMR: A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of the electronic environment of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable in drug discovery for confirming the identity of newly synthesized molecules.
Experimental Protocol: MS Data Acquisition
1. Sample Preparation:
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Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Data Acquisition:
-
Infuse the sample solution into an electrospray ionization (ESI) source.[1]
-
Acquire the mass spectrum in positive ion mode, as nitrogen-containing heterocyclic compounds readily form [M+H]⁺ ions.[1]
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion and minimize in-source fragmentation.
-
For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.
Predicted Mass Spectrometry Data
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 296.9086 |
| [M+Na]⁺ | 318.8906 |
Interpretation of Mass Spectrum:
-
The most prominent ion in the ESI+ mass spectrum is expected to be the protonated molecule, [M+H]⁺.
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The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one iodine atom (which is monoisotopic). This distinctive pattern is a key diagnostic feature for confirming the elemental composition.
-
Fragmentation of the molecular ion under tandem MS (MS/MS) conditions could involve the loss of iodine, chlorine, or other small neutral molecules, providing further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While it is a lower-resolution technique compared to NMR and MS, it is a quick and simple method for confirming the presence of key structural features.
Experimental Protocol: IR Data Acquisition
-
Acquire the IR spectrum using an attenuated total reflectance (ATR) accessory for a solid sample. This method requires minimal sample preparation.
Predicted IR Data
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3100-3000 |
| C-H stretch (aromatic) | 3100-3000 |
| C=C and C=N stretches | 1600-1450 |
| C-F stretch | 1250-1000 |
| C-Cl stretch | 800-600 |
Interpretation of IR Spectrum:
The IR spectrum will be characterized by a sharp N-H stretching band in the region of 3100 cm⁻¹. The aromatic C-H, C=C, and C=N stretching vibrations will appear in the fingerprint region. The presence of strong absorption bands corresponding to the C-F and C-Cl stretches will further confirm the structure of the molecule.
Visualizing the Workflow
The general workflow for the synthesis and characterization of novel pyrrolo[2,3-b]pyridine derivatives can be visualized as follows:
Caption: General experimental workflow for the synthesis and spectroscopic characterization of novel Pyrrolo[2,3-b]pyridine compounds.
Conclusion
The comprehensive spectroscopic characterization of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine requires a multi-faceted approach, integrating NMR, MS, and IR techniques. While direct experimental data may be sparse, a thorough understanding of the spectroscopic principles and data from analogous compounds provides a solid foundation for its structural elucidation. The protocols and predicted data presented in this guide offer a practical framework for researchers in drug discovery to confidently characterize this and other novel heterocyclic compounds, thereby accelerating the development of new therapeutic agents.
References
- A Comparative Guide to the Spectroscopic Analysis of Novel Pyrrolo[2,3-b]indole Analogues - Benchchem.
- 4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Benchchem.
- 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - African Journals Online.
- Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines.
- 4-chloro-5-fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine - PubChem.
- 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228665-91-5 - Sigma-Aldrich.
- Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information.
- 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine(5912-18-5) 1 H NMR - ChemicalBook.
- 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228665-91-5 - Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 4-chloro-5-fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine (C7H3ClFIN2) [pubchemlite.lcsb.uni.lu]
- 3. 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228665-91-5 [sigmaaldrich.com]
- 4. 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228665-91-5 [sigmaaldrich.com]
